

# In Vivo Applications of PubChem 71413112: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Pubchem_71413112 |           |
| Cat. No.:            | B15169065        | Get Quote |

Compound: 2,2'-(2,2'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(4,5-diphenyl-1H-imidazole) PubChem

CID: 71413112

## **Executive Summary**

Extensive literature searches for in vivo applications and biological studies of PubChem CID 71413112, identified as 2,2'-(2,2'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(4,5-diphenyl-1H-imidazole), have revealed a significant lack of published data. Currently, there are no specific in vivo studies, quantitative data, or detailed experimental protocols available for this particular compound. Similarly, its mechanism of action and associated signaling pathways have not been elucidated in the public domain.

While direct in vivo data for PubChem CID 71413112 is unavailable, this report provides an overview of the documented in vivo applications of structurally related biphenyl and imidazole-containing compounds. This information may offer potential insights for researchers and drug development professionals interested in the therapeutic possibilities of this chemical scaffold. It is crucial to emphasize that the biological activities of these related compounds do not directly represent the activity of PubChem CID 71413112.

# **Applications of Structurally Related Compounds**

Research into compounds with biphenyl and imidazole moieties has uncovered a range of biological activities, with some progressing to in vivo evaluation. These activities primarily fall into the categories of anticancer and antiprotozoal agents.



#### **Anticancer Activity**

Several studies have investigated imidazole and biphenyl derivatives for their potential as anticancer agents. For instance, some thiazolidine-2,4-dione-biphenyl derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, with some compounds showing potent activity. Molecular docking studies have suggested that these compounds may target the EGFR active site.

Another class of related compounds, pan-KRAS inhibitors, has demonstrated in vivo efficacy. In a study on a compound designated as BI-2493, oral administration resulted in a dosedependent tumor growth inhibition in a KRASG12V mutant colorectal cancer xenograft model.

#### **Antiprotozoal Activity**

Dicationic biphenyl benzimidazole derivatives have been synthesized and evaluated as antiprotozoal agents. Several of these compounds exhibited excellent in vivo activity in a mouse model of trypanosomiasis, with some achieving cures at doses of 10-20 mg/kg administered intraperitoneally. These compounds are believed to exert their effect through strong DNA affinity.

## **Potential Signaling Pathways**

Based on the activities of related compounds, potential signaling pathways that could be investigated for 2,2'-(2,2'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(4,5-diphenyl-1H-imidazole) include:

- EGFR Signaling Pathway: Given that some biphenyl derivatives show anticancer activity by targeting EGFR, this pathway is a plausible area of investigation.
- KRAS Signaling Pathway: The in vivo success of a pan-KRAS inhibitor with a related scaffold suggests that this pathway could be relevant.
- DNA Interaction: The antiprotozoal activity of biphenyl benzimidazoles through DNA binding indicates that direct interaction with DNA is a possible mechanism of action.

A hypothetical workflow for investigating the in vivo applications of a novel biphenyl-imidazole compound is presented below.



## **Experimental Workflow for In Vivo Evaluation**



Click to download full resolution via product page

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel therapeutic compound.

#### Conclusion

While there is a notable absence of in vivo data for PubChem CID 71413112, the broader classes of biphenyl and imidazole-containing compounds have shown promise in preclinical studies for anticancer and antiprotozoal applications. Researchers interested in 2,2'-(2,2'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(4,5-diphenyl-1H-imidazole) may find the information on related compounds to be a valuable starting point for directing future in vitro and in vivo







investigations. Further research is required to determine the specific biological activities, mechanisms of action, and potential therapeutic applications of this particular molecule.

To cite this document: BenchChem. [In Vivo Applications of PubChem 71413112: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15169065#in-vivo-applications-of-pubchem-71413112]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com